ethyl 2-({[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrimido-indoles This compound is characterized by its unique bicyclic structure, which includes a pyrimido[5,4-b]indole core
Preparation Methods
The synthesis of ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of benzene-1,3-diamine: This step involves the protection of the amine groups to prevent unwanted reactions during subsequent steps.
Reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate: The protected benzene-1,3-diamine is reacted with ethyl 2,4-dichloropyrimidine-5-carboxylate to form an intermediate compound.
Intramolecular cyclization: The intermediate undergoes intramolecular cyclization to form the pyrimido[5,4-b]indole core.
Acid hydrolysis and substitution: The final steps involve acid hydrolysis and substitution reactions to introduce the sulfanyl and acetamido groups, resulting in the formation of the target compound.
Chemical Reactions Analysis
ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: Research has shown that derivatives of this compound exhibit pharmacological activities, making it a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s ability to interact with multiple pathways makes it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one: This compound shares a similar pyrimido-indole core but differs in the functional groups attached to the core structure.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms within the rings.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20N4O3S/c1-3-29-22(28)14-6-4-5-7-16(14)25-18(27)11-30-21-20-19(23-12-24-21)15-10-13(2)8-9-17(15)26-20/h4-10,12,26H,3,11H2,1-2H3,(H,25,27) |
InChI Key |
ZIELAEPFRCBVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.